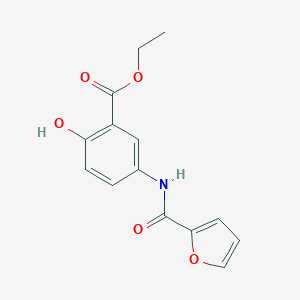![molecular formula C24H23ClN2O3 B309294 4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide is a synthetic compound that has been extensively studied for its scientific research applications. It is commonly referred to as MPAA and belongs to the class of amides.
Wirkmechanismus
The mechanism of action of MPAA is not fully understood. However, studies have shown that it inhibits the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. This leads to an increase in cyclic nucleotide levels, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG). These kinases are involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
MPAA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. MPAA has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This leads to a decrease in cell migration and invasion, which is important for the prevention of tumor metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPAA in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, it has been shown to have a variety of potential therapeutic applications, which makes it a promising compound for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on MPAA. One area of interest is the development of MPAA-based therapies for the treatment of inflammatory and autoimmune diseases. Another area of interest is the development of MPAA-based therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of MPAA and to identify potential targets for therapeutic intervention.
Synthesemethoden
MPAA can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylphenol in the presence of a base to form 4-chloro-3-(4-methylphenoxy)benzoic acid. This intermediate is then reacted with N-(2-phenylethyl)glycine methyl ester hydrochloride in the presence of a coupling agent to form MPAA.
Wissenschaftliche Forschungsanwendungen
MPAA has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-metastatic properties. MPAA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C24H23ClN2O3 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
4-chloro-3-[[2-(4-methylphenoxy)acetyl]amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-17-7-10-20(11-8-17)30-16-23(28)27-22-15-19(9-12-21(22)25)24(29)26-14-13-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
JIFAEHNJQINCNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309225.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309227.png)
![4-chloro-N-(4-fluorophenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309230.png)
![Ethyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309232.png)
![N-(4-chlorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309234.png)